molecular formula C10H10ClFO2 B8458044 Ethyl alpha-fluoro-4-chlorophenylacetate

Ethyl alpha-fluoro-4-chlorophenylacetate

Cat. No. B8458044
M. Wt: 216.63 g/mol
InChI Key: MTCQWJBAANNXRM-UHFFFAOYSA-N
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Patent
US08680114B2

Procedure details

(4-Chlorophenyl)-hydroxy-acetic acid ethyl ester (10.0 g, 46.6 mmol) in DCM (35 mL) was cannulated into a solution of [bis(2-methoxyethyl)amino]sulfur trifluoride (9.45 mL, 51.3 mmol) in DCM (35 mL) cooled at −78° C. After being stirred for 12 hours and allowed to warm to ambient temperature, the mixture was poured into saturated aqueous NaHCO3. The mixture was extracted with DCM and the organic extracts were dried (MgSO4), filtered, and concentrated in vacuo. The crude material was chromatographed (SiO2) using DCM as eluent to give (4-chlorophenyl)-fluoroacetic acid ethyl ester as a colorless oil (7.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH:5]([C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)O)[CH3:2].COCCN(S(F)(F)[F:25])CCOC.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:14])[CH:5]([C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)[F:25])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C(O)C1=CC=C(C=C1)Cl)=O
Step Two
Name
Quantity
9.45 mL
Type
reactant
Smiles
COCCN(CCOC)S(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After being stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed (SiO2)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(C(F)C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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